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Technical Monograph: 5-Chlorosalicylthioamide

Part 1: Executive Summary & Chemical Identity

5-Chlorosalicylthioamide is a specialized organosulfur compound serving as a critical
pharmacophore in medicinal chemistry.[1] Structurally, it is the thio-analog of 5-
chlorosalicylamide, characterized by the substitution of the carbonyl oxygen with sulfur.[1] This
modification significantly alters the compound's electronic distribution, lipophilicity, and
hydrogen-bonding capability, making it a "privileged scaffold" for the synthesis of bioactive
heterocycles, particularly thiazoles via Hantzsch cyclization.[1]

While often encountered as an intermediate, the core structure shares physicochemical
properties with salicylanilide anthelmintics (e.g., Niclosamide), suggesting potential utility as an
uncoupler of oxidative phosphorylation.[1]
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Parameter

Detail

Common Name

5-Chlorosalicylthioamide

Systematic Name (IUPAC)

5-Chloro-2-hydroxybenzenecarbothioamide

CAS Registry Number 79173-87-8

Molecular Formula C7HeCINOS

Molecular Weight 187.65 g/mol

SMILES Nc(clcc(ClyceclO)S
Derived from structure (e.qg.,

InChl Key XAHHAPTXEOSEHR-UHFFFAOYSA-N for
homologs)

Appearance Yellow crystalline solid

N Soluble in DMSO, DMF, Methanol; sparing
Solubility

solubility in water.[2][3]

Part 2: Structural Chemistry & Electronic Properties

The reactivity of 5-chlorosalicylthioamide is governed by two primary electronic features:

 Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic

hydroxyl proton and the thioamide sulfur (or nitrogen), stabilizing the planar conformation.[1]

This mimics the "pseudo-ring” seen in salicylaldehydes.[1]

o Thioamide-Imidothioic Acid Tautomerism: Unlike amides, thioamides exhibit a significant

contribution from the mercapto-imidate tautomer, particularly in polar solvents or during

metal coordination.[1]
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Figure 1: Tautomeric equilibrium between the thione (major) and thiol (minor) forms, influencing
reactivity in cyclization reactions.[1]

Part 3: Synthesis & Production Protocols

The most robust synthesis involves the thionation of the corresponding amide precursor, 5-
chlorosalicylamide (CAS 7120-43-6), using Lawesson’s Reagent.[1] This method is preferred
over

due to milder conditions and higher yields.[1]

Protocol: Thionation via Lawesson’s Reagent[4][5][6]

Reagents:

e Substrate: 5-Chloro-2-hydroxybenzamide (1.0 eq)[1]
e Reagent: Lawesson’s Reagent (0.6 eq)[1]

e Solvent: Anhydrous Toluene or Xylene[1]

Methodology:

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve 5-chloro-2-hydroxybenzamide in anhydrous toluene (approx. 10 mL/g).

o Addition: Add Lawesson’s Reagent in a single portion under an inert atmosphere (

or Ar).

o Reflux: Heat the mixture to reflux (110°C) for 2—4 hours. Monitor reaction progress via TLC
(Mobile phase: Hexane/EtOAc 7:3). The product typically moves faster (higher

) than the amide.[1]

o Workup: Cool to room temperature. The thioamide may precipitate upon cooling.[1] If not,
concentrate the solvent in vacuo to 20% volume.[1]
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« Purification: Filter the precipitate or purify via silica gel flash chromatography. Recrystallize
from ethanol/water if necessary.[1]

Synthesis Workflow Diagram
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Figure 2: Mechanistic pathway for the thionation of the amide precursor to the target thioamide.

[1]

Part 4: Biological & Research Applications
Precursor for Hantzsch Thiazole Synthesis

The primary research utility of 5-chlorosalicylthioamide is its role as a binucleophile in the
Hantzsch Thiazole Synthesis.[1] Reacting this thioamide with

-haloketones (e.qg.,

-bromoacetophenones) yields 2-(5-chloro-2-hydroxyphenyl)thiazoles.[1] These derivatives are
extensively explored as:

o Antimicrobials: Targeting MRSA and fungal strains (e.g., Candida albicans).[1][4]

o Kinase Inhibitors: The thiazole ring serves as a bioisostere for other aromatic linkers in
kinase binding pockets.[1]
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Bioisosterism & Uncoupling Activity

Salicylanilides (e.g., Closantel, Niclosamide) act by uncoupling oxidative phosphorylation in
mitochondria.[1] The thioamide moiety (-CSNH-) enhances lipophilicity (LogP ~1.[1]68)
compared to the amide (-CONH-), potentially improving membrane permeability.[1]
Researchers investigate this analog to modulate the pKa of the phenolic hydroxyl and alter the
proton-shuttling capacity across mitochondrial membranes.[1]

Part 5: Analytical Characterization

To validate the identity of synthesized 5-chlorosalicylthioamide, the following spectral

signatures are diagnostic:
e 'H NMR (DMSO-ds, 400 MHz):

o 0 11.0-12.0 ppm: Phenolic -OH (Broad singlet, exchangeable).[1]

[e]

0 9.5 & 9.8 ppm: Thioamide -NH:z protons.[1] Unlike amides, these often appear as two
distinct broad singlets due to restricted rotation around the C-N bond.[1]

[e]

0 7.8 ppm: Aromatic proton H6 (ortho to thioamide, deshielded by the anisotropic effect of
C=S).[1]

[e]

0 7.4 ppm: Aromatic proton H4 (meta to ClI).[1]

o

0 6.9 ppm: Aromatic proton H3 (ortho to OH).[1]
e FT-IR Spectroscopy:
o 3300-3150 cm~*: N-H stretching (often broader than amides).[1]

o 1200-1050 cm~*: C=S stretching (The "Thioamide I/1I" bands).[1] Crucial for distinguishing
from the starting amide (C=0 ~1650 cm™1).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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